

# Doripenem Clinical Trial Outcomes: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **doripenem**, a broad-spectrum carbapenem antibiotic, against other antibacterial agents. The data presented is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) to offer an objective overview of its efficacy and safety in treating various serious infections.

## **Comparative Efficacy and Safety of Doripenem**

**Doripenem** has been extensively studied for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia, including ventilator-associated pneumonia (VAP). Meta-analyses consistently demonstrate that **doripenem** has a similar clinical and microbiological success rate compared to other carbapenems and relevant comparator antibiotics.

While generally well-tolerated, some studies have noted a numerically higher but not statistically significant incidence of adverse events and all-cause mortality with **doripenem** compared to comparators. Notably, a clinical trial for VAP was terminated early due to safety concerns, leading to a US Food and Drug Administration (FDA) label change highlighting an increased risk of death in VAP patients.

# **Doripenem** in Complicated Intra-Abdominal Infections (cIAI)



Meta-analyses indicate that **doripenem** is as effective as other carbapenems, such as meropenem and imipenem, for the treatment of cIAI.

# **Doripenem** in Complicated Urinary Tract Infections (cUTI)

For cUTI, **doripenem** has been shown to have a higher clinical success rate compared to levofloxacin. A systematic review and meta-analysis estimated the microbiological eradication rate for **doripenem** in cUTI to be 81%.

#### **Doripenem** in Nosocomial Pneumonia (including VAP)

In the treatment of nosocomial pneumonia, meta-analyses have found that **doripenem** has similar clinical and microbiological cure rates, as well as all-cause mortality, when compared to other antimicrobial agents like imipenem/cilastatin, meropenem, and piperacillin/tazobactam. However, one meta-analysis of five clinical studies reported clinical cure rates of 60.7% for **doripenem** and 57.3% for comparators in patients with hospital-acquired pneumonia (HAP) and VAP.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of **doripenem** with comparator antibiotics across different infection types.

Table 1: Clinical and Microbiological Outcomes of **Doripenem** vs. Comparators (Overall Infections)



| Outcome                          | Doripenem vs.<br>Comparators | Odds Ratio<br>(95% CI) | p-value | Reference    |
|----------------------------------|------------------------------|------------------------|---------|--------------|
| Clinical Success<br>Rate         | Similar                      | 1.15 (0.79–1.66)       |         | _            |
| Microbiological Eradication Rate | Similar                      | 1.08 (0.86–1.36)       |         |              |
| Adverse Events                   | Similar                      | 0.98 (0.83–1.17)       |         | <del>-</del> |
| All-Cause<br>Mortality           | Similar                      | 1.08 (0.77–1.51)       | 0.67    |              |

Table 2: Clinical Outcomes of **Doripenem** vs. Comparators by Infection Type

| Infection Type                         | Outcome                  | Doripenem vs.<br>Comparators | Odds Ratio<br>(95% CI) | Reference |
|----------------------------------------|--------------------------|------------------------------|------------------------|-----------|
| Pneumonia                              | Clinical Success<br>Rate | Similar                      | 0.84 (0.46–1.53)       | _         |
| Complicated Intra-Abdominal Infections | Clinical Success<br>Rate | Similar                      | 1.00 (0.57–1.72)       |           |
| Complicated Urinary Tract Infections   | Clinical Success<br>Rate | Higher                       | 1.89 (1.13–3.17)       | _         |

### **Experimental Protocols**

The following are detailed methodologies from key randomized controlled trials cited in the meta-analyses.

# Complicated Intra-Abdominal Infection (cIAI) Trial Protocol (Doripenem vs. Meropenem)

• Study Design: A prospective, multicenter, double-blind, noninferiority study.



- Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention.
- Intervention:
  - Doripenem: 500 mg administered intravenously every 8 hours.
  - Meropenem: 1 g administered intravenously every 8 hours.
- Treatment Duration: A minimum of 9 doses of IV therapy, with the option to switch to oral amoxicillin/clavulanate for a total of 5 to 14 days of antibacterial therapy, based on clinical improvement.
- · Primary Efficacy Endpoints:
  - Clinical cure rate in the microbiologically evaluable population at the test-of-cure visit (21-60 days after completion of therapy).
  - Clinical cure rate in the microbiological modified intent-to-treat (mMITT) population.
- Noninferiority Margin: The lower limit of the 2-sided 95% confidence interval for the difference in clinical cure rates was > -15%.

# Complicated Urinary Tract Infection (cUTI) Trial Protocol (Doripenem vs. Levofloxacin)

- Study Design: A prospective, multicenter, double-blind, randomized controlled trial.
- Patient Population: Adult patients with a diagnosis of complicated lower UTI or pyelonephritis.
- Intervention:
  - Doripenem: 500 mg administered intravenously every 8 hours.
  - Levofloxacin: 250 mg administered intravenously every 24 hours.



- Treatment Duration: After a minimum of 3 days of IV therapy, patients could be switched to oral levofloxacin to complete a 10-day course.
- Primary Efficacy Endpoint: Microbiological cure rate at the test-of-cure visit (5-11 days after the last dose of antibiotic).

# Ventilator-Associated Pneumonia (VAP) Trial Protocol (Doripenem vs. Imipenem-Cilastatin)

- Study Design: A prospective, double-blind, randomized trial.
- Patient Population: Adult patients with microbiologically confirmed late-onset VAP.
- Intervention:
  - Doripenem: 1 g administered as a four-hour infusion every 8 hours for a fixed 7-day course.
  - Imipenem-Cilastatin: 1 g administered as a one-hour infusion every 8 hours for a fixed 10day course.
- Primary Efficacy Endpoint: Clinical cure rate at the end of therapy in the microbiological intent-to-treat (MITT) population.
- Note: This study was stopped prematurely due to safety concerns in the **doripenem** arm.

#### **Visualizations**

The following diagrams illustrate key concepts related to the meta-analysis of **doripenem** clinical trials.





Click to download full resolution via product page

Workflow of a clinical trial meta-analysis.





Click to download full resolution via product page

#### Mechanism of action of doripenem.

 To cite this document: BenchChem. [Doripenem Clinical Trial Outcomes: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194130#meta-analysis-of-doripenem-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com